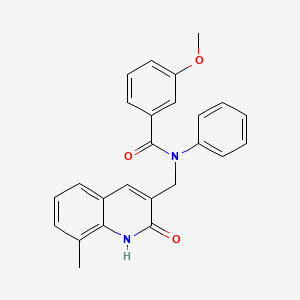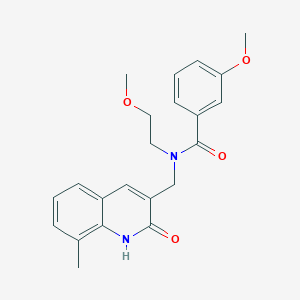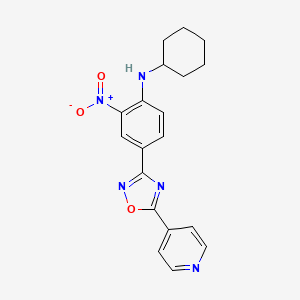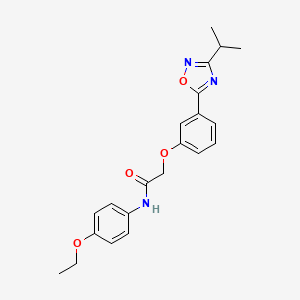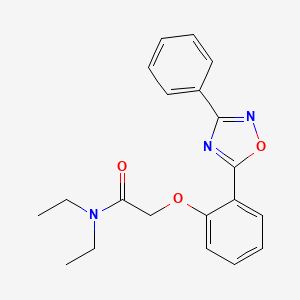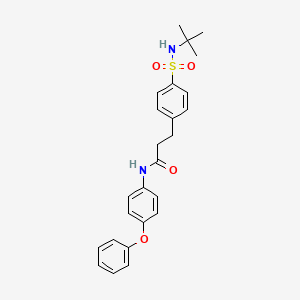
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential in treating various types of cancer.
Mecanismo De Acción
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide prevents the expression of genes that are essential for cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BRD4, with minimal off-target effects. In animal studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide has been well-tolerated and has demonstrated significant anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide is its high selectivity for BRD4, which makes it a useful tool for studying the role of this protein in cancer biology. However, one limitation is that its potency may vary depending on the cellular context, making it important to carefully optimize experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide. One area of interest is in developing combination therapies that include 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide, as it has shown synergistic effects with other cancer drugs. Another direction is in exploring the use of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide in combination with immunotherapy, as it has been shown to enhance the anti-tumor immune response. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide and to identify potential biomarkers that could be used to predict response to treatment.
Métodos De Síntesis
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide is synthesized through a series of chemical reactions starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butylsulfonyl chloride, sodium hydride, and dichloromethane. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential in treating various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also demonstrated synergistic effects when used in combination with other cancer drugs.
Propiedades
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-25(2,3)27-32(29,30)23-16-9-19(10-17-23)11-18-24(28)26-20-12-14-22(15-13-20)31-21-7-5-4-6-8-21/h4-10,12-17,27H,11,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSTZVZOXUKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

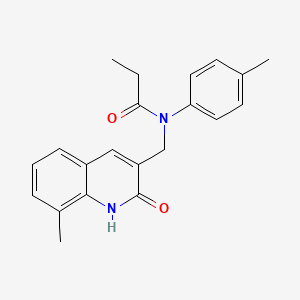

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
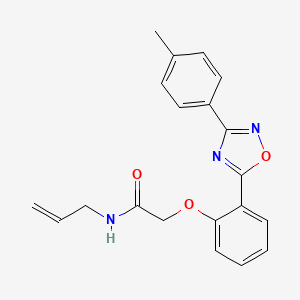
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)

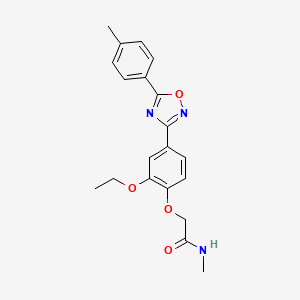
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686697.png)
